N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide
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Description
“N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated innovative pathways for synthesizing benzothiazole derivatives, including methods for creating N-substituted benzamides and their potential for further chemical modifications. These synthetic routes offer new building blocks for drug discovery, enabling the exploration of chemical space around benzothiazoles for potential therapeutic applications. The methodologies often involve cyclization reactions and chemoselective thionation, highlighting the versatility of benzothiazole derivatives in organic synthesis (Saeed & Rafique, 2013), (Bakavoli et al., 2011), (Kumar et al., 2013).
Potential Biological and Medicinal Applications
Several studies have focused on the biological activities of benzothiazole derivatives, showing promise in areas such as anticancer, anti-inflammatory, and antimicrobial applications. These compounds have been evaluated for their effectiveness against various cancer cell lines and microbial strains, offering potential leads for the development of new therapeutic agents. The research underscores the importance of structural modifications to enhance biological activity, providing insights into the design of more effective and selective drugs (Nofal et al., 2014), (Palkar et al., 2017), (Nam et al., 2010).
Chemoselectivity and Supramolecular Chemistry
Research into the chemoselective synthesis of benzothiazole derivatives has opened up new avenues for developing supramolecular structures, demonstrating the compound's utility in forming stable gels and exploring the role of non-covalent interactions in gelation behavior. These findings highlight the potential for benzothiazole derivatives in material science and supramolecular chemistry, offering novel approaches to designing materials with specific properties (Yadav & Ballabh, 2020).
properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS2/c1-16-8-3-2-4-9-10(8)13-12(17-9)14-11(15)7-5-6-7/h2-4,7H,5-6H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKCKZQSSMIJAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide |
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